molecular formula C27H27ClN6O4 B1666079 1H-Indole-2-carboxamide, 5-chloro-3-((4-((2,4-diamino-5-pyrimidinyl)methyl)-6,7-dimethoxy-2-benzofuranyl)methyl)-N,N-dimethyl- CAS No. 663214-64-0

1H-Indole-2-carboxamide, 5-chloro-3-((4-((2,4-diamino-5-pyrimidinyl)methyl)-6,7-dimethoxy-2-benzofuranyl)methyl)-N,N-dimethyl-

Cat. No. B1666079
M. Wt: 535 g/mol
InChI Key: ASSNCSVJAZEMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-A014418 is a GSK3 inhibitor which has been shown to have antinociceptive effects as well as positive effects on neuroendocrine and pancreatic tumors. AR-A014418 may have antidepressant effects.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Pyrimidoindole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates are used to synthesize 5H-pyrimido[5,4-b]indole derivatives. These reactions are significant for the formation of complex organic compounds, demonstrating the versatility of indole derivatives in chemical synthesis (Shestakov et al., 2009).

  • Polyimide Synthesis : A new diamine monomer containing an indole unit was synthesized and applied in the preparation of polyimides. This research shows the application of indole derivatives in the creation of new polymers with excellent solubility and stability (Khalili & Rafiee, 2020).

Pharmaceutical Research

  • Allosteric Modulation of CB1 Receptor : Indole-2-carboxamides, such as the compound , have been studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). This research is crucial in understanding the interaction of these compounds with biological receptors and their potential therapeutic applications (Khurana et al., 2014).

  • Antitumor Activity : The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine and its antitumor activity highlights the potential of indole derivatives in cancer treatment. These compounds are potent inhibitors of mammalian dihydrofolate reductase, a key target in cancer therapy (Grivsky et al., 1980).

  • Antimicrobial Activity : Some indole derivatives, like those derived from visnaginone and khellinone, have shown significant antimicrobial activity. This is vital in the development of new antimicrobial agents in the face of rising antibiotic resistance (Abu‐Hashem et al., 2020).

properties

CAS RN

663214-64-0

Product Name

1H-Indole-2-carboxamide, 5-chloro-3-((4-((2,4-diamino-5-pyrimidinyl)methyl)-6,7-dimethoxy-2-benzofuranyl)methyl)-N,N-dimethyl-

Molecular Formula

C27H27ClN6O4

Molecular Weight

535 g/mol

IUPAC Name

5-chloro-3-[[4-[(2,4-diaminopyrimidin-5-yl)methyl]-6,7-dimethoxy-1-benzofuran-2-yl]methyl]-N,N-dimethyl-1H-indole-2-carboxamide

InChI

InChI=1S/C27H27ClN6O4/c1-34(2)26(35)22-19(18-9-15(28)5-6-20(18)32-22)11-16-10-17-13(7-14-12-31-27(30)33-25(14)29)8-21(36-3)24(37-4)23(17)38-16/h5-6,8-10,12,32H,7,11H2,1-4H3,(H4,29,30,31,33)

InChI Key

ASSNCSVJAZEMQG-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)CC3=CC4=C(O3)C(=C(C=C4CC5=CN=C(N=C5N)N)OC)OC

Canonical SMILES

CN(C)C(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)CC3=CC4=C(O3)C(=C(C=C4CC5=CN=C(N=C5N)N)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

11C-AR-709
AR-709

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-2-carboxamide, 5-chloro-3-((4-((2,4-diamino-5-pyrimidinyl)methyl)-6,7-dimethoxy-2-benzofuranyl)methyl)-N,N-dimethyl-
Reactant of Route 2
1H-Indole-2-carboxamide, 5-chloro-3-((4-((2,4-diamino-5-pyrimidinyl)methyl)-6,7-dimethoxy-2-benzofuranyl)methyl)-N,N-dimethyl-
Reactant of Route 3
1H-Indole-2-carboxamide, 5-chloro-3-((4-((2,4-diamino-5-pyrimidinyl)methyl)-6,7-dimethoxy-2-benzofuranyl)methyl)-N,N-dimethyl-
Reactant of Route 4
1H-Indole-2-carboxamide, 5-chloro-3-((4-((2,4-diamino-5-pyrimidinyl)methyl)-6,7-dimethoxy-2-benzofuranyl)methyl)-N,N-dimethyl-
Reactant of Route 5
1H-Indole-2-carboxamide, 5-chloro-3-((4-((2,4-diamino-5-pyrimidinyl)methyl)-6,7-dimethoxy-2-benzofuranyl)methyl)-N,N-dimethyl-
Reactant of Route 6
1H-Indole-2-carboxamide, 5-chloro-3-((4-((2,4-diamino-5-pyrimidinyl)methyl)-6,7-dimethoxy-2-benzofuranyl)methyl)-N,N-dimethyl-

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